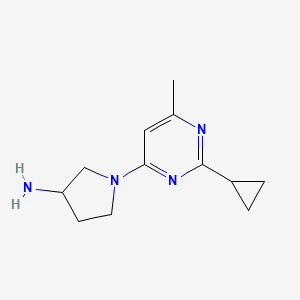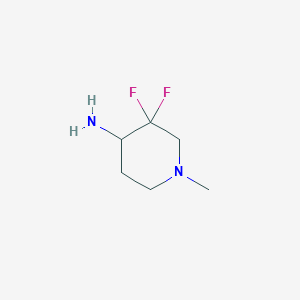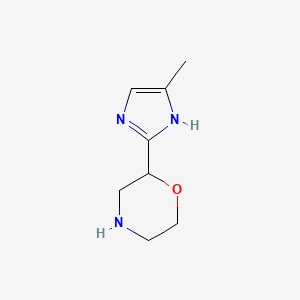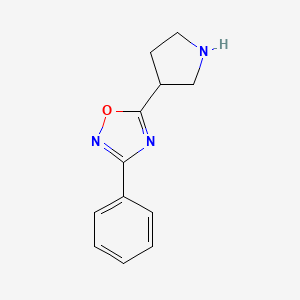
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxy group and a methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving matrix metalloproteinases (MMPs).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs) by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, including those involved in cancer progression and tissue remodeling.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]sulfonylpiperidine-4-carboxamide: Another MMP inhibitor with a similar hydroxy and methoxyethyl substitution pattern.
N-Hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethyl)benzoyl]amino]-1-piperidinyl-sulfonyl-4-piperidinecarboxamide: A compound with similar structural features and biological activity.
Uniqueness
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs with high specificity and potency makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
N-hydroxy-2-(2-methoxyethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O3/c1-13-5-4-10-6(2-3-8-10)7(11)9-12/h2-3,12H,4-5H2,1H3,(H,9,11) |
InChI Key |
QHAVZYMJEUJKKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CC=N1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)




![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)

![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)



![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)

